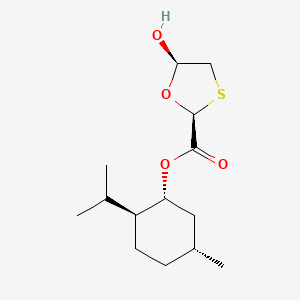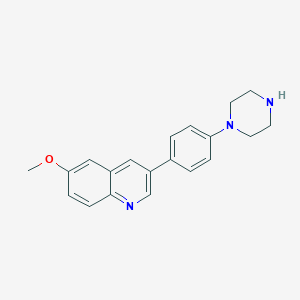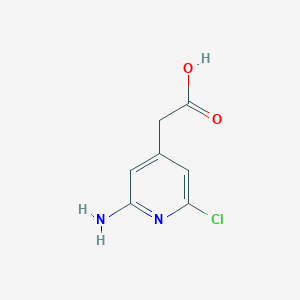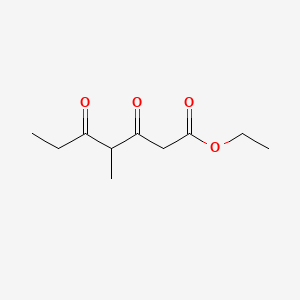
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a trifluoromethyl ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, and primary amines are commonly used under mild to moderate temperature conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts under hydrogen gas is a typical method.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Oxidation: Carboxylic acids or other oxidized products depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group is known to form strong interactions with active sites of enzymes, potentially inhibiting their activity. The nitro and chloro groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chloro-3-nitrophenyl)-3-(4-fluorophenyl)thiourea
- 1-[(4-Chloro-3-nitrophenyl)sulfonyl]pyrrolidine
- 1-[(4-Chloro-3-nitrophenyl)carbonyl]piperidine
Uniqueness
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug discovery and development.
Propriétés
Formule moléculaire |
C8H3ClF3NO3 |
|---|---|
Poids moléculaire |
253.56 g/mol |
Nom IUPAC |
1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H3ClF3NO3/c9-5-2-1-4(3-6(5)13(15)16)7(14)8(10,11)12/h1-3H |
Clé InChI |
ADTBPTBMCAFSFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




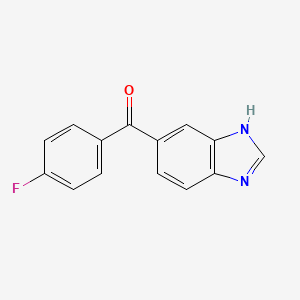

![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

